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Compound of Interest

4-Chloro-3-methyl-5-nitro-1H-
Compound Name:
pyrazole

Cat. No.: B3022027

An In-depth Technical Guide to 4-Chloro-3-methyl-5-nitro-1H-pyrazole: Properties,
Synthesis, and Applications

Introduction

As a cornerstone of heterocyclic chemistry, the pyrazole nucleus is a privileged scaffold,
appearing in a multitude of compounds with significant applications in pharmaceuticals and
agrochemicals.[1] The subject of this guide, 4-Chloro-3-methyl-5-nitro-1H-pyrazole,
represents a highly functionalized and synthetically versatile member of this class. The
strategic placement of its substituents—a chloro group, a methyl group, and a potent electron-
withdrawing nitro group—creates a unique electronic landscape that endows it with significant
potential as a building block for novel molecular entities. The chloro atom serves as a reactive
handle for nucleophilic substitution, the nitro group can be a precursor to an amino group or
modulate the ring's acidity and reactivity, and the methyl group offers an additional point for
potential modification. This guide provides a comprehensive overview of its chemical
properties, plausible synthetic routes, reactivity profile, and potential applications for
researchers engaged in drug discovery and materials science.

Physicochemical and Spectroscopic Properties

The precise characterization of a chemical entity is fundamental to its application. While
comprehensive experimental data for 4-Chloro-3-methyl-5-nitro-1H-pyrazole is not

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b3022027?utm_src=pdf-interest
https://www.benchchem.com/product/b3022027?utm_src=pdf-body
http://www.orientjchem.org/vol38no3/pyrazole-and-its-derivatives-an-excellent-n-hetrocycle-with-wide-range-of-biological-applications/
https://www.benchchem.com/product/b3022027?utm_src=pdf-body
https://www.benchchem.com/product/b3022027?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3022027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

extensively published, we can consolidate its known identifiers and predicted properties to
provide a working profile for researchers.

Chemical Identity and Properties

The following table summarizes the key identifiers and computed physicochemical properties
for 4-Chloro-3-methyl-5-nitro-1H-pyrazole. These values are crucial for database searches,
analytical characterization, and predictive modeling of its behavior in various chemical and
biological systems.

Property Value Source

4-chloro-3-methyl-5-nitro-1H-

IUPAC Name oyrazole

CAS Number 400753-12-0 [2]
Molecular Formula C4HaCIN3O2 [3]
Molecular Weight 161.55 g/mol [4]
Monoisotopic Mass 160.9992 Da [3]

RVRMXEGIHGSLHB-
InChiKey [3]
UHFFFAOYSA-N

Predicted XlogP 14 [3]

Appearance Crystalline powder (predicted)

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. Based on the molecular structure
and data from analogous compounds, the following spectroscopic characteristics are
anticipated.

e 1H NMR: The spectrum is expected to be relatively simple. The N-H proton of the pyrazole
ring would likely appear as a broad singlet at a significantly downfield chemical shift (>10
ppm), a characteristic feature for N-H protons in nitro-substituted pyrazoles. The methyl
group (CHs) protons would appear as a sharp singlet, likely in the range of 2.3-2.7 ppm.[5]
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e 13C NMR: The spectrum would display four distinct signals for the carbon atoms. The C=N
carbon (C3, attached to the methyl group) and the C-NO:z carbon (C5) would be significantly
deshielded. The C-CI carbon (C4) would also appear downfield. The methyl carbon would be
the most upfield signal, typically in the 10-15 ppm range.[6]

o Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular
formula C4H4CIN3O2. Predicted collision cross-section (CCS) values for various adducts,
such as [M+H]* at 162.00648 m/z (CCS: 127.6 A2) and [M-H]~ at 159.99192 m/z (CCS:
127.9 A?), have been calculated and can aid in identification.[3]

« Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the
functional groups. Strong asymmetric and symmetric stretching bands for the nitro group
(NO2) are expected around 1500-1550 cm~! and 1300-1350 cm~1, respectively. The N-H
stretch would appear as a broad band in the 3100-3400 cm~* region, and C-H stretches for
the methyl group would be observed around 2900-3000 cm~1.[6]

Synthesis and Mechanistic Insights

The synthesis of substituted pyrazoles can be achieved through various well-established
methodologies, most notably the condensation of a hydrazine with a 1,3-difunctional
compound.[7] For 4-Chloro-3-methyl-5-nitro-1H-pyrazole, a logical and efficient approach
involves a multi-step sequence starting from readily available precursors.

Proposed Synthetic Workflow

The following protocol outlines a plausible pathway for the laboratory-scale synthesis. The
causality behind the choice of reagents is rooted in achieving high regioselectivity and yield.
The process begins with a Knorr-type pyrazole synthesis, followed by sequential halogenation
and nitration.
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Step 1: Pyrazole Ring Formation
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Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Chloro-3-methyl-5-nitro-1H-pyrazole.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one

» To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq)
dissolved in ethanol (3 mL/mmaol).

¢ Add hydrazine hydrate (1.0 eq) dropwise to the stirred solution at room temperature.
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e Heat the reaction mixture to reflux and maintain for 4-6 hours. Progress can be monitored by
Thin Layer Chromatography (TLC).

e Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate
the product.

o Filter the solid, wash with cold ethanol, and dry under vacuum to yield the pyrazolone
intermediate.

o Causality:This classic Knorr pyrazole synthesis is a robust cyclocondensation reaction.
Ethanol is an effective solvent, and reflux provides the necessary activation energy for the
reaction to proceed to completion.

Step 2: Synthesis of 4-Chloro-3-methyl-1H-pyrazole

e In a fume hood, carefully add 3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) to an excess of
phosphorus oxychloride (POCIs, ~5.0 eq).

o Heat the mixture under reflux for 2-3 hours. The solution should become homogeneous.

e Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with
vigorous stirring. This step is highly exothermic and must be performed with caution.

¢ Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide
solution until pH 7-8 is reached.

o Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane)
three times.

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the
solvent under reduced pressure to obtain the chlorinated pyrazole.[8]

o Causality:POCIs acts as both a chlorinating and dehydrating agent, converting the
pyrazolone tautomer into the aromatic 4-chloropyrazole. The excess POCIs drives the
reaction to completion. The aqueous workup hydrolyzes any remaining POClIs and allows
for product isolation.
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Step 3: Synthesis of 4-Chloro-3-methyl-5-nitro-1H-pyrazole

To a flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid.

e Slowly add fuming nitric acid to the sulfuric acid with continuous stirring to create the nitrating
mixture.

e Add 4-chloro-3-methyl-1H-pyrazole (1.0 eq) portion-wise to the cold nitrating mixture,
ensuring the temperature does not rise above 5 °C.

» After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm
to room temperature and stir for an additional 2-4 hours.

o Carefully pour the reaction mixture onto crushed ice.

« Filter the resulting precipitate, wash thoroughly with cold water until the washings are
neutral, and dry to obtain the final product.

o Causality:The combination of nitric and sulfuric acids generates the highly electrophilic
nitronium ion (NO2%). The pyrazole ring, though deactivated by the chloro group,
undergoes electrophilic aromatic substitution. The nitro group is directed to the C5 position
due to the directing effects of the ring nitrogens and the existing substituents. Low
temperature is critical to control the exothermic reaction and prevent unwanted side
products.[9]

Chemical Reactivity and Derivatization Potential

The reactivity of 4-Chloro-3-methyl-5-nitro-1H-pyrazole is governed by the interplay of its
functional groups, making it a valuable intermediate for combinatorial chemistry and targeted
synthesis.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b3022027?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9739753/
https://www.benchchem.com/product/b3022027?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3022027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exp!oratpry

Check Availability & Pricing

4-Chloro-3-methyl-5-nitro-1H-pyrazole

Base (e.g., NaH) Nucleophiles (e.g., R-NH2z, R-SH) Reducing Agents (e.g., SnCIz/HCI)

Key Reactivity Sites

N1-H C5-NO:2 C3-Methyl
(Deprotonation) (Reduction) (Oxidation/Halogenation)

Click to download full resolution via product page
Caption: Key reactivity sites on the 4-Chloro-3-methyl-5-nitro-1H-pyrazole scaffold.

e N-H Acidity and Alkylation: The N-H proton is acidic and can be readily deprotonated by a
base (e.g., NaH, K2CQOs) to form a pyrazolate anion. This anion is a potent nucleophile,
allowing for straightforward alkylation or arylation at the N1 position.

e Nucleophilic Aromatic Substitution (SNAr) at C4: The presence of the strongly electron-
withdrawing nitro group at C5 significantly activates the C4 position towards nucleophilic
attack. The chloro atom can be displaced by a wide range of nucleophiles, including amines,
thiols, and alkoxides, providing a direct route to diverse 4-substituted pyrazole libraries. This
is arguably the most valuable reaction pathway for this molecule.

e Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group
using standard conditions (e.g., SnCIl2/HCI, H2/Pd-C). The resulting 5-amino-4-chloro-3-
methyl-1H-pyrazole is a valuable bifunctional intermediate, enabling further derivatization,
such as diazotization or condensation reactions.

» Modification of the Methyl Group: While less reactive than the other sites, the methyl group
can potentially undergo radical halogenation (e.g., with NBS) or oxidation to an aldehyde or
carboxylic acid under specific conditions.

Applications in Drug Discovery and Agrochemicals
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The pyrazole core is a well-established pharmacophore. Derivatives have demonstrated a vast

spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and

antiviral properties.[1][10]

Scaffold for Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted
pyrazole ring. The ability to easily introduce diversity at the C4 and N1 positions of 4-Chloro-
3-methyl-5-nitro-1H-pyrazole makes it an ideal starting point for synthesizing libraries to
screen against various kinase targets implicated in cancer and inflammatory diseases.[10]

Precursor for Bioactive Compounds: The reduction of the nitro group to an amine, followed
by substitution of the chlorine, allows for the construction of complex, multi-functionalized
pyrazoles. These can be designed to mimic known pharmacophores or to explore new
chemical space for targets like GPCRs and ion channels. The presence of halogen atoms in
drug candidates can often enhance binding affinity and improve pharmacokinetic properties.

[5]

Agrochemical Development: Pyrazole derivatives are also prominent in agrochemicals,
particularly as herbicides and fungicides.[11] The synthetic accessibility and reactivity of this
molecule make it a candidate for developing new crop protection agents.

Safety and Handling Protocols

As with any reactive chemical intermediate, proper handling of 4-Chloro-3-methyl-5-nitro-1H-

pyrazole is paramount. The following guidelines are based on data for structurally similar and

nitro-aromatic compounds.[4][12][13]

GHS Hazard Classification (Anticipated)
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Hazard Class Category Statement
Acute Toxicity, Oral 4 H302: Harmful if swallowed
o H312: Harmful in contact with
Acute Toxicity, Dermal 4 )
skin
Skin Corrosion/Irritation 2 H315: Causes skin irritation

. . H319: Causes serious eye
Serious Eye Damage/Irritation 2A o
irritation

Acute Toxicity, Inhalation 4 H332: Harmful if inhaled

. . H335: May cause respiratory
Specific target organ toxicity 3 o
irritation

Handling and Personal Protective Equipment (PPE):

e Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of
dust or vapors.

o Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[13]

» Skin Protection: Wear impervious gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
Avoid all skin contact.[14]

» Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved
respirator with an appropriate cartridge is recommended.

Storage and Disposal:

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents and strong bases.[12] Store locked
up.[13]

» Disposal: Dispose of contents and container to an approved hazardous waste disposal plant
in accordance with local, state, and federal regulations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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